(2H-1,2,3-Triazol-2-yl)methanol
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Overview
Description
(2H-1,2,3-Triazol-2-yl)methanol is a chemical compound belonging to the class of 1,2,3-triazoles. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of the hydroxymethyl group attached to the triazole ring makes it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2H-1,2,3-Triazol-2-yl)methanol typically involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The reaction can be summarized as follows:
- Azide + Alkyne → this compound (in the presence of Cu(I) catalyst)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (2H-1,2,3-Triazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include dihydrotriazoles.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
(2H-1,2,3-Triazol-2-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2H-1,2,3-Triazol-2-yl)methanol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and coordinating with metal ions in the active site .
Comparison with Similar Compounds
1H-1,2,3-Triazole: Lacks the hydroxymethyl group, making it less versatile in certain applications.
1,2,4-Triazole: Has a different nitrogen arrangement, leading to distinct chemical properties and reactivity.
Tetrazole: Contains an additional nitrogen atom, resulting in different stability and reactivity profiles.
Uniqueness: (2H-1,2,3-Triazol-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for further functionalization. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
78910-04-0 |
---|---|
Molecular Formula |
C3H5N3O |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
triazol-2-ylmethanol |
InChI |
InChI=1S/C3H5N3O/c7-3-6-4-1-2-5-6/h1-2,7H,3H2 |
InChI Key |
BPTULKXRCHMYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1)CO |
Origin of Product |
United States |
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